molecular formula C12H11N3O2S B8774709 IKK-2 Inhibitor XI

IKK-2 Inhibitor XI

Cat. No. B8774709
M. Wt: 261.30 g/mol
InChI Key: HKWYRLYHYBFHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07358376B2

Procedure details

3-Amino-5-phenyl-2-thiophenecarboxamide (0.5 g), trimethylsilylisocyanate (3 mL), dichloromethane (15 mL) and dimethylformamide (3 mL) were heated at reflux for 3 days.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[S:4][C:3]=1[C:13]([NH2:15])=[O:14].C[Si]([N:20]=[C:21]=[O:22])(C)C.ClCCl>CN(C)C=O>[NH2:20][C:21]([NH:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[S:4][C:3]=1[C:13]([NH2:15])=[O:14])=[O:22]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=C(SC(=C1)C1=CC=CC=C1)C(=O)N
Name
Quantity
3 mL
Type
reactant
Smiles
C[Si](C)(C)N=C=O
Name
Quantity
15 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 days
Duration
3 d

Outcomes

Product
Name
Type
Smiles
NC(=O)NC1=C(SC(=C1)C1=CC=CC=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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